N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide
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Description
N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as DT-13 and is a member of the thioamide family of compounds. In
Scientific Research Applications
Antioxidant and Anticancer Activity
N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide, a derivative within a broader class of compounds encompassing isoindoline-1,3-dione moieties, has shown significant promise in scientific research for its potential antioxidant and anticancer activities. Notably, derivatives bearing the isoindoline-1,3-dione moiety have demonstrated antioxidant activity surpassing well-known antioxidants like ascorbic acid. Furthermore, these derivatives exhibited notable anticancer efficacy against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Anticonvulsant Evaluation
The exploration into the therapeutic applications of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide extends into the realm of neurological disorders, particularly epilepsy. Novel derivatives of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide were synthesized, uniting the functionalized amino acid unit and GABA–phthalimide moiety with essential amino acid substitutions aimed at discovering prospective anticonvulsant candidates. Initial screenings highlighted the compounds' efficacy in suppressing convulsions induced by electrical seizures, marking a significant stride in the development of new anticonvulsant therapies (Ahuja, Husain, & Siddiqui, 2014).
Corrosion Inhibition for Carbon Steel
The diverse applications of N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide derivatives also extend into the field of materials science, particularly in corrosion inhibition. Newly synthesized derivatives have shown exceptional efficacy as corrosion inhibitors for carbon steel in HCl solutions, with inhibition efficiency reaching up to 99%. This remarkable performance not only demonstrates the compounds' protective capabilities against corrosion but also underscores their potential utility in extending the lifespan and durability of metal structures and components (Shamaya, Al-jeilawi, & Khudhair, 2021).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)24-10-9-15(21)19-14-4-2-3-13-16(14)18(23)20-17(13)22/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOELKNHCBOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-3-(p-tolylthio)propanamide |
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